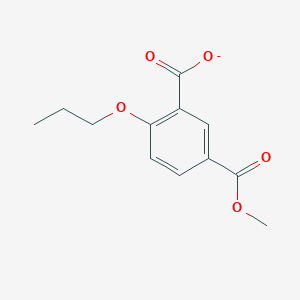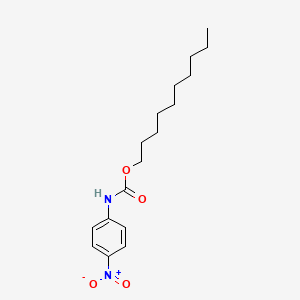
3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is an organic compound characterized by its unique structure, which includes a hydrazine core flanked by two diphenylpropanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-diphenylpropan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine core allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazine core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diphenylpropanone moieties may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Compounds with biological activity and applications in chemical analysis.
2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with applications in organic synthesis.
Uniqueness
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91122-84-8 |
|---|---|
Formule moléculaire |
C32H32N2O2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
3-[dimethylamino-(3-oxo-1,3-diphenylpropyl)amino]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C32H32N2O2/c1-33(2)34(29(25-15-7-3-8-16-25)23-31(35)27-19-11-5-12-20-27)30(26-17-9-4-10-18-26)24-32(36)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
Clé InChI |
HOPRRCLWZDXBEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


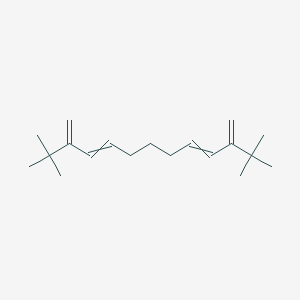
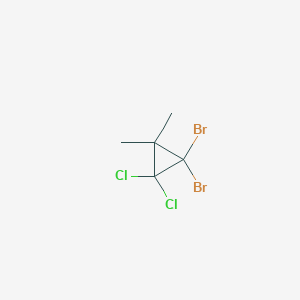
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
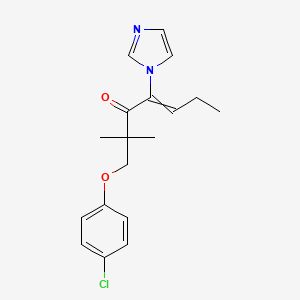
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
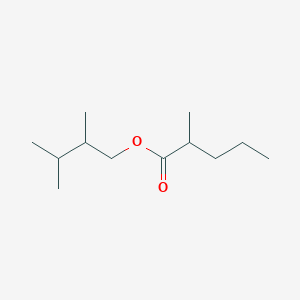
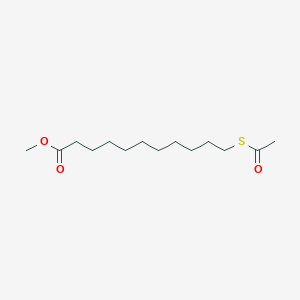
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
